molecular formula C16H22N6O4 B12673770 5-Benzyl-2,4-dioxoimidazolidine-1,3-di(propionohydrazide) CAS No. 94231-31-9

5-Benzyl-2,4-dioxoimidazolidine-1,3-di(propionohydrazide)

Cat. No.: B12673770
CAS No.: 94231-31-9
M. Wt: 362.38 g/mol
InChI Key: MRNAHFANNISBTO-UHFFFAOYSA-N
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Description

Preparation Methods

The preparation of 5-Benzyl-2,4-dioxoimidazolidine-1,3-di(propionohydrazide) typically involves multi-step organic synthesis reactions. The specific steps can vary depending on the chosen reaction conditions and starting materials. Generally, the synthesis requires advanced organic synthesis techniques and equipment . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

5-Benzyl-2,4-dioxoimidazolidine-1,3-di(propionohydrazide) can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into various reduced forms.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

5-Benzyl-2,4-dioxoimidazolidine-1,3-di(propionohydrazide) has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzyl-2,4-dioxoimidazolidine-1,3-di(propionohydrazide) involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. Generally, it may interact with enzymes, receptors, or other biomolecules to exert its effects .

Comparison with Similar Compounds

5-Benzyl-2,4-dioxoimidazolidine-1,3-di(propionohydrazide) can be compared with other similar compounds such as:

Properties

CAS No.

94231-31-9

Molecular Formula

C16H22N6O4

Molecular Weight

362.38 g/mol

IUPAC Name

3-[5-benzyl-3-(3-hydrazinyl-3-oxopropyl)-2,4-dioxoimidazolidin-1-yl]propanehydrazide

InChI

InChI=1S/C16H22N6O4/c17-19-13(23)6-8-21-12(10-11-4-2-1-3-5-11)15(25)22(16(21)26)9-7-14(24)20-18/h1-5,12H,6-10,17-18H2,(H,19,23)(H,20,24)

InChI Key

MRNAHFANNISBTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)N(C(=O)N2CCC(=O)NN)CCC(=O)NN

Origin of Product

United States

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